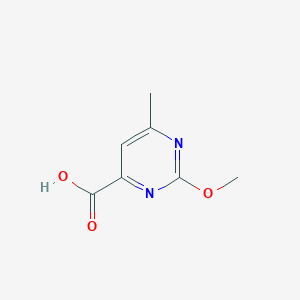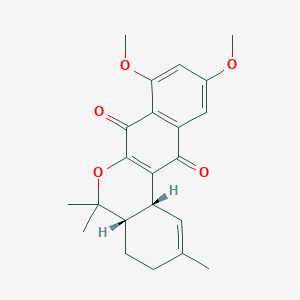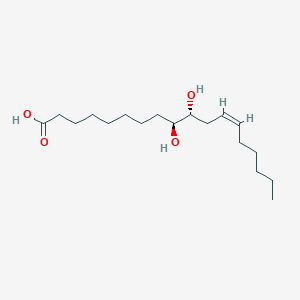
trans-11-Eicosenoic acid
Vue d'ensemble
Description
trans-11-Eicosenoic acid: is a monounsaturated omega-9 fatty acid composed of twenty carbon atoms and a single carbon-carbon double bond. . This compound is a colorless to pale yellow liquid under standard conditions and is odorless .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Refinement from Vegetable Oil: trans-11-Eicosenoic acid can be refined from vegetable oils, such as jojoba oil, through a series of extraction and purification processes.
Hydrogenation of Fatty Acids: Another method involves the hydrogenation of fatty acids, where unsaturated fatty acids are hydrogenated to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from natural sources like jojoba oil. The process includes steps such as solvent extraction, distillation, and purification to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: This compound can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions, particularly with bases, to form salts and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Bases such as sodium hydroxide are used to form salts and esters.
Major Products Formed:
Oxidation: Products include various oxidized fatty acids.
Reduction: Saturated fatty acids are formed.
Substitution: Salts and esters of this compound are produced.
Applications De Recherche Scientifique
Chemistry:
- Used as a standard in gas chromatography and high-performance liquid chromatography for the analysis of fatty acids .
Biology:
- Studied for its role in cellular metabolism and as a component of cell membranes.
Medicine:
Industry:
Mécanisme D'action
trans-11-Eicosenoic acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate the activity of enzymes involved in lipid metabolism and signaling pathways related to inflammation . The molecular targets include various enzymes and receptors involved in fatty acid metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
cis-11-Eicosenoic acid:
Oleic acid: A monounsaturated omega-9 fatty acid with a similar structure but with a double bond at the ninth carbon.
Palmitoleic acid: A monounsaturated omega-7 fatty acid with a double bond at the seventh carbon.
Uniqueness: trans-11-Eicosenoic acid is unique due to its specific double bond configuration (trans) and its presence in jojoba oil. This configuration influences its physical and chemical properties, making it distinct from its cis counterpart and other similar fatty acids .
Propriétés
IUPAC Name |
(E)-icos-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHHVVYSMSWAG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348007 | |
| Record name | (11E)-11-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-94-4, 62322-84-3 | |
| Record name | 11-Eicosenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Eicosenoic acid, (11E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062322843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11E)-11-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-EICOSENOIC ACID, (11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLK3O5O6L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trans-11-eicosenoic acid affect cell growth and what are the underlying mechanisms?
A1: Research suggests that this compound can inhibit cell growth. [] This effect is linked to alterations in phospholipid metabolism, specifically impacting the activity of enzymes involved in phospholipid synthesis. For instance, this compound was found to decrease the activity of cholinephosphotransferase and ethanolaminephosphotransferase, enzymes crucial for phospholipid synthesis, in Chinese hamster V79-R cells. [] This disruption in phospholipid metabolism likely contributes to the observed growth inhibitory effects.
Q2: Is this compound found naturally, and if so, where?
A2: Yes, this compound has been identified as a component of naturally occurring oils. For example, it is found in Phyllanthus Emblica Seed oil, constituting 0.30% of the total fatty acid content. [] This suggests that dietary intake could be a source of this compound exposure.
Q3: Are there any known differences in the biological effects of this compound compared to other trans-monoenoic fatty acids?
A3: Yes, research indicates that the effects of trans-monoenoic fatty acids on cellular processes can vary depending on the specific fatty acid. For example, while both this compound and elaidic acid are trans-monoenoic fatty acids, they exhibited different effects on glycerophosphate acyltransferase activity in a study using Chinese hamster V79-R cells. [] Elaidic acid increased the activity of this enzyme, whereas this compound decreased it. [] These findings highlight the importance of considering the specific type of trans-monoenoic fatty acid when investigating their biological impacts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)


![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)




